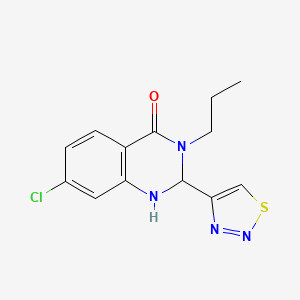
7-Chloro-3-propyl-2-(thiadiazol-4-yl)-1,2-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-propyl-2-(thiadiazol-4-yl)-1,2-dihydroquinazolin-4-one, also known as TDZD-8, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family and is known for its ability to inhibit glycogen synthase kinase-3β (GSK-3β) activity.
作用機序
7-Chloro-3-propyl-2-(thiadiazol-4-yl)-1,2-dihydroquinazolin-4-one inhibits GSK-3β activity by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of GSK-3β substrates, which leads to the inhibition of downstream signaling pathways. Additionally, 7-Chloro-3-propyl-2-(thiadiazol-4-yl)-1,2-dihydroquinazolin-4-one has been shown to inhibit the activity of other kinases, including cyclin-dependent kinase 5 (CDK5) and protein kinase A (PKA).
Biochemical and Physiological Effects:
7-Chloro-3-propyl-2-(thiadiazol-4-yl)-1,2-dihydroquinazolin-4-one has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, 7-Chloro-3-propyl-2-(thiadiazol-4-yl)-1,2-dihydroquinazolin-4-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
7-Chloro-3-propyl-2-(thiadiazol-4-yl)-1,2-dihydroquinazolin-4-one has several advantages for laboratory experiments, including its small size, high potency, and specificity for GSK-3β inhibition. Additionally, 7-Chloro-3-propyl-2-(thiadiazol-4-yl)-1,2-dihydroquinazolin-4-one has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of 7-Chloro-3-propyl-2-(thiadiazol-4-yl)-1,2-dihydroquinazolin-4-one is its instability in aqueous solutions, which can affect its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on 7-Chloro-3-propyl-2-(thiadiazol-4-yl)-1,2-dihydroquinazolin-4-one, including its potential therapeutic applications in cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to determine the optimal dosage and administration of 7-Chloro-3-propyl-2-(thiadiazol-4-yl)-1,2-dihydroquinazolin-4-one for different diseases. Furthermore, the development of more stable analogs of 7-Chloro-3-propyl-2-(thiadiazol-4-yl)-1,2-dihydroquinazolin-4-one could improve its effectiveness in laboratory experiments and clinical trials.
合成法
The synthesis of 7-Chloro-3-propyl-2-(thiadiazol-4-yl)-1,2-dihydroquinazolin-4-one involves the condensation of 2-amino-5-chlorobenzophenone with thiadiazole-4-carboxylic acid hydrazide in the presence of acetic anhydride. This reaction produces the intermediate compound 7-chloro-3-propyl-1,2-dihydroquinazolin-4-one, which is then converted to 7-Chloro-3-propyl-2-(thiadiazol-4-yl)-1,2-dihydroquinazolin-4-one by reacting with chlorosulfonyl isocyanate.
科学的研究の応用
7-Chloro-3-propyl-2-(thiadiazol-4-yl)-1,2-dihydroquinazolin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and inflammation. Several studies have shown that 7-Chloro-3-propyl-2-(thiadiazol-4-yl)-1,2-dihydroquinazolin-4-one inhibits GSK-3β activity, which plays a crucial role in the regulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.
特性
IUPAC Name |
7-chloro-3-propyl-2-(thiadiazol-4-yl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c1-2-5-18-12(11-7-20-17-16-11)15-10-6-8(14)3-4-9(10)13(18)19/h3-4,6-7,12,15H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVZRSGPHOGUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=C(C1=O)C=CC(=C2)Cl)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Methyl-5-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530297.png)
![2-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide](/img/structure/B7530301.png)
![Methyl 2-[4-[(3-bromothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7530309.png)
![N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide](/img/structure/B7530312.png)
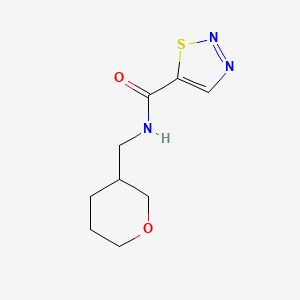
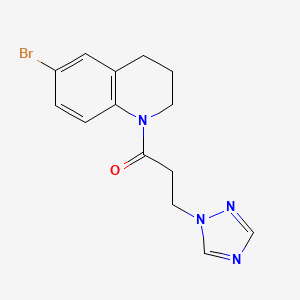
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide](/img/structure/B7530330.png)

![4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530351.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7530353.png)

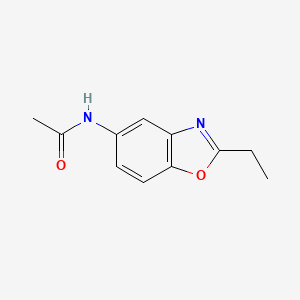
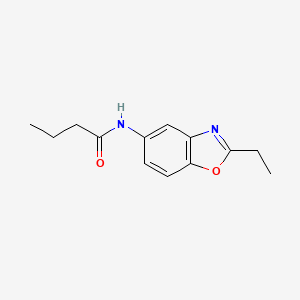
![N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7530388.png)